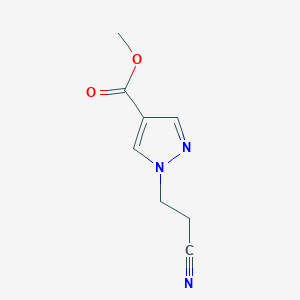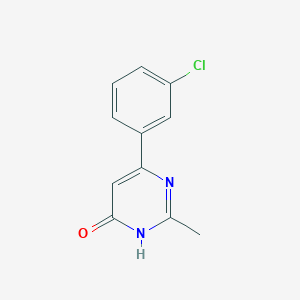
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol
描述
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is a known inhibitor of oxidative phosphorylation .
Mode of Action
Cccp, a structurally similar compound, acts as a protonophore, altering the permeability of the mitochondrial inner membrane to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane . This could potentially be a similar mechanism for 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol.
Biochemical Pathways
Cccp disrupts oxidative phosphorylation, a crucial biochemical pathway for energy production in cells . This disruption can lead to downstream effects such as decreased ATP production and increased reactive oxygen species.
Result of Action
Cccp, a structurally similar compound, causes the gradual destruction of living cells and death of the organism . This could potentially be a similar result for this compound.
生化分析
Biochemical Properties
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, affecting their function and stability . The nature of these interactions often involves binding to specific sites on the proteins, leading to alterations in their activity. This compound can also influence the activity of enzymes involved in oxidative phosphorylation, thereby impacting cellular energy production .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function, leading to changes in the proton gradient and ATP synthesis . This disruption can result in altered cellular metabolism and energy production. Additionally, the compound can induce oxidative stress, leading to changes in gene expression and activation of stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on mitochondrial proteins, inhibiting their function and leading to a decrease in ATP production . This binding can also result in the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Furthermore, the compound can modulate the activity of various enzymes, either inhibiting or activating them, depending on the context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in chronic oxidative stress, which can have lasting effects on cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound can be toxic, leading to adverse effects such as cell death and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative phosphorylation and energy production . The compound can affect metabolic flux, leading to changes in the levels of various metabolites. For instance, it can increase the production of ROS, which can further impact cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cellular membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as mitochondria, where it exerts its effects . The localization and accumulation of the compound can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is primarily localized in the mitochondria, where it affects mitochondrial function and energy production . Targeting signals and post-translational modifications may direct the compound to specific compartments within the cell. The localization of the compound can also influence its interactions with other biomolecules and its overall activity .
属性
IUPAC Name |
4-(3-chlorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBVOVKHWVOQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


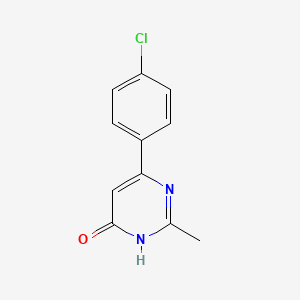
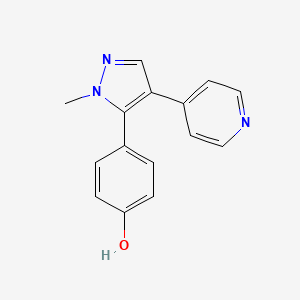
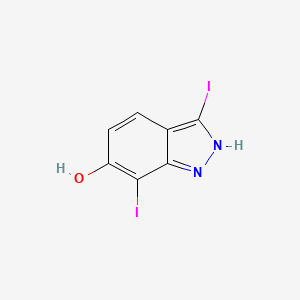
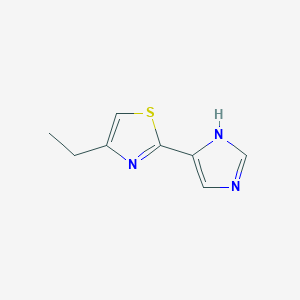
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)

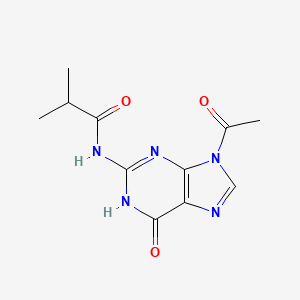

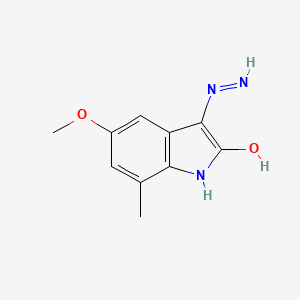
![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)
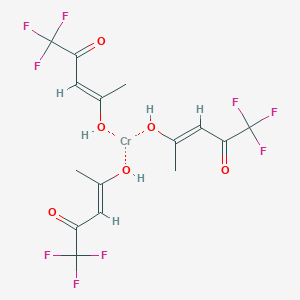
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)
